

Validating the Structure of 4-iodo-2,6-dimethylphenol: A Comparative Guide

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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

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This guide provides a comprehensive comparison of analytical data for validating the chemical structure of **4-iodo-2,6-dimethylphenol** against its precursor and a halogenated analog. Detailed experimental protocols and data summaries are presented to aid in the unambiguous identification and characterization of this compound.

Structural Confirmation and Comparative Analysis

The structure of **4-iodo-2,6-dimethylphenol** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the obtained spectra with those of structurally related compounds, such as the starting material 2,6-dimethylphenol and the analogous 4-chloro-2,6-dimethylphenol, a confident structural assignment can be made.

The primary distinguishing features in the spectra of **4-iodo-2,6-dimethylphenol** arise from the presence of the iodine atom at the para position of the phenol ring. This substitution influences the electronic environment of the aromatic protons and the overall vibrational modes of the molecule, leading to characteristic shifts and patterns in the respective spectra.

Physicochemical and Spectroscopic Data Summary

The following table summarizes key physicochemical and spectroscopic data for **4-iodo-2,6-dimethylphenol** and its comparative compounds. This data is essential for confirming the identity and purity of the synthesized compound.

Property	4-iodo-2,6-dimethylphenol	2,6-dimethylphenol	4-chloro-2,6-dimethylphenol
Molecular Formula	C ₈ H ₉ IO[1]	C ₈ H ₁₀ O[2]	C ₈ H ₉ ClO[3]
Molecular Weight	248.06 g/mol [4]	122.16 g/mol [2]	156.61 g/mol [3]
CAS Number	10570-67-9[5]	576-26-1[2]	1123-63-3[3]
¹ H NMR (Aromatic)	~7.3 ppm (s, 2H)	~6.7-7.0 ppm (m, 3H)	~7.1 ppm (s, 2H)
¹ H NMR (Methyl)	~2.2 ppm (s, 6H)	~2.2 ppm (s, 6H)	~2.2 ppm (s, 6H)
¹ H NMR (Hydroxyl)	~5.0 ppm (s, 1H)	~4.5 ppm (s, 1H)	~5.3 ppm (s, 1H)
Key IR Peaks (cm ⁻¹)	~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~850 (C-I)	~3400 (O-H), ~2950 (C-H), ~1480 (C=C)	~3400 (O-H), ~2950 (C-H), ~1470 (C=C), ~860 (C-Cl)
Mass Spectrum (m/z)	M ⁺ at 248	M ⁺ at 122	M ⁺ at 156, 158 (isotope pattern)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-220 ppm.
- Relaxation Delay: 2 seconds.
- Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly on the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

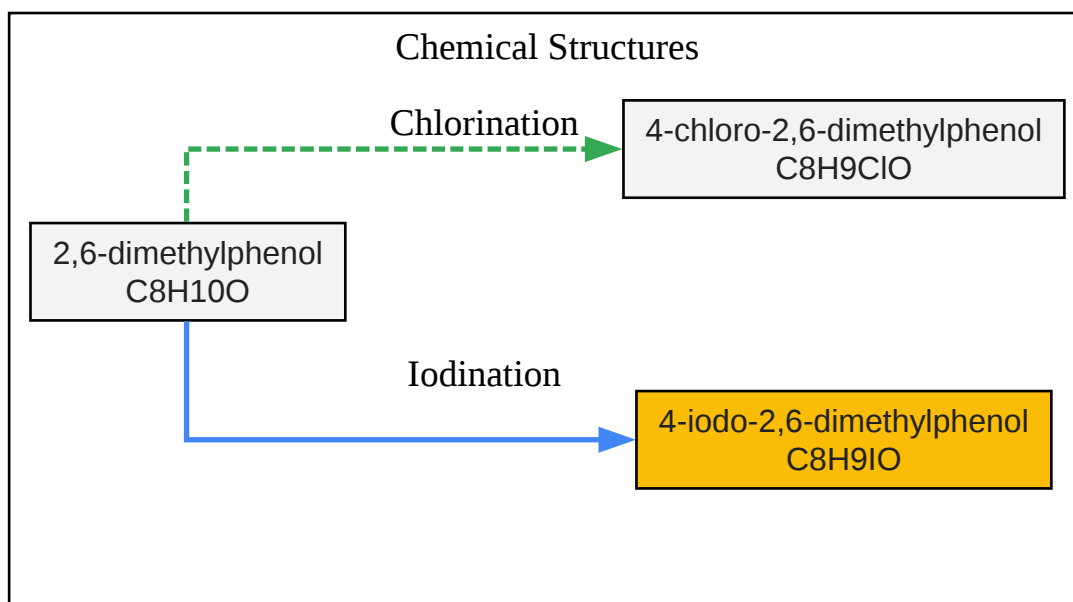
- EI-MS: Introduce a small amount of the sample directly into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or after Liquid Chromatography (LC) separation.

Data Acquisition (EI-MS):

- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- Scan Speed: 1 scan/second.

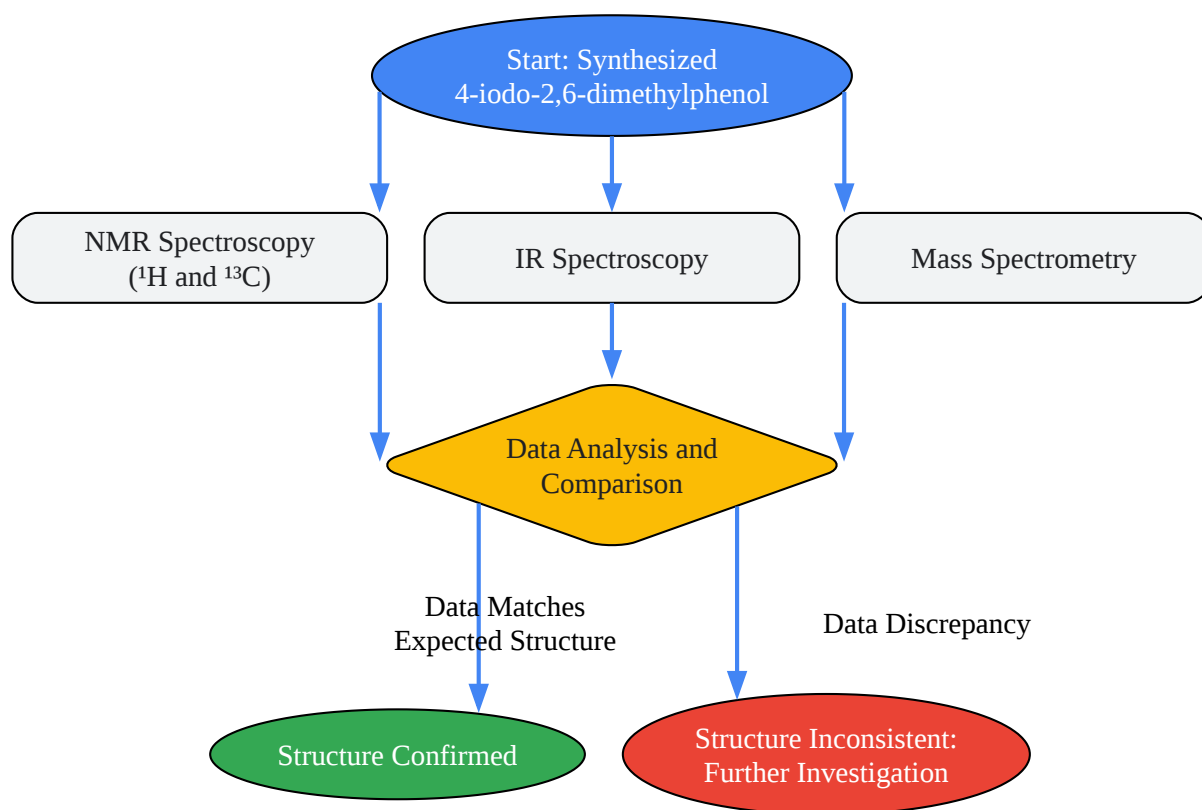
Visualizing Structural Relationships and Validation Workflow

The following diagrams illustrate the chemical structures of the compared molecules and the logical workflow for validating the structure of **4-iodo-2,6-dimethylphenol**.



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Caption: Chemical structures of **4-iodo-2,6-dimethylphenol** and related compounds.



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Caption: Workflow for the structural validation of **4-iodo-2,6-dimethylphenol**.

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References

- 1. PubChemLite - 4-iodo-2,6-dimethylphenol (C₈H₉IO) [pubchemlite.lcsb.uni.lu]
- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 3. 4-Chloro-2,6-dimethylphenol [webbook.nist.gov]
- 4. 4-Iodo-2,6-dimethylphenol | C₈H₉IO | CID 555318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-iodo-2,6-DIMETHYLPHENOL | CAS 10570-67-9 [matrix-fine-chemicals.com]
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